molecular formula C7H11NO B1274145 3-Amino-5-methylcyclohex-2-en-1-one CAS No. 54398-84-4

3-Amino-5-methylcyclohex-2-en-1-one

Cat. No. B1274145
CAS RN: 54398-84-4
M. Wt: 125.17 g/mol
InChI Key: OUTDGRREBULAEH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several methods have been developed for synthesizing cyclohexenone derivatives. For instance, the ring-closing metathesis strategy was employed to synthesize a cyclohexene skeleton with specific stereochemistry, using L-serine as a starting material . Another approach involved the metal-free oxidation of a cyclohexene derivative to obtain diastereoisomers of 3-aminocyclohexane-1,2-diol . Additionally, a one-pot reaction was reported for the synthesis of 3-alkylamino-5-hydroxy-5-polyfluoroalkylcyclohex-2-en-1-ones, highlighting the versatility of cyclohexenone derivatives in functional group variation . The use of FeCl3/SiO2 nanoparticles facilitated the synthesis of 2-aminocyclohex-1-ene-1-carboxylic esters, demonstrating the utility of green chemistry principles in cyclohexenone synthesis .

Molecular Structure Analysis

The molecular structure of cyclohexenone derivatives is crucial for their reactivity and application. X-ray structure analysis has been used to confirm the configuration of synthesized compounds, such as 1-amino[(1S,2S,5R)-2-isopropyl-5-methylcyclohexyl]-(S)-methyl ferrocene . Similarly, the stereochemistry of intermediates in the synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids was confirmed by X-ray structure determination . These studies underscore the importance of molecular structure analysis in understanding the properties of cyclohexenone derivatives.

Chemical Reactions Analysis

Cyclohexenone derivatives participate in various chemical reactions, making them valuable intermediates in organic synthesis. For example, 3-amino-5,5-dimethylcyclohex-2-enone has been used in the synthesis of heterocyclic compounds . The Blaise reaction was adapted to synthesize 3-amino enones and 1,3-diketones, which are precursors to a wide range of compounds . The molecular and crystal structures of certain cyclohexenone derivatives have also been studied to understand their intermolecular interactions, which are essential for reaction mechanisms .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexenone derivatives are influenced by their molecular structure. The presence of functional groups such as amino and hydroxy groups can affect properties like solubility, boiling point, and reactivity. For instance, the introduction of a trifluoromethyl group can enhance the reactivity and stability of the cyclohexenone ring, as seen in the synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one . Understanding these properties is essential for the practical application of these compounds in chemical synthesis and drug development.

Scientific Research Applications

Anticonvulsant Activity

3-Amino-5-methylcyclohex-2-en-1-one and its analogs have been researched for their anticonvulsant properties. Studies have correlated the x-ray crystal structure of certain derivatives with their anticonvulsant activity in mice and rats. For example, the compounds 3-((5-methylisoxazol-3-yl)amino)-5-methylcyclohex-2-enone and 3-((5-methylisoxazolyl-3-yl)amino)-5,5-dimethylcyclohex-2-enone showed significant anticonvulsant activities, suggesting a potential role in developing anticonvulsant medications (Jackson et al., 2012).

Pheromone Research

Another application is in the field of entomology, particularly in pheromone research. 3-Methylcyclohex-2-en-1-one (MCH) has been identified as the antiaggregation pheromone of the Douglas-fir beetle. Its role and development in managing beetle populations have been extensively studied, offering insights into developing similar treatments for other bark beetle species (Ross, 2020).

Synthesis of Organic and Heterocyclic Compounds

The compound also serves as a functionalized intermediate for synthesizing various organic and heterocyclic compounds. Research has demonstrated the synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one from related sodium salts. These synthesized compounds represent reactive intermediates for further chemical synthesis (Fadeyi & Okoro, 2008).

Carbocyclization of Carbohydrates

This compound is also relevant in carbohydrate chemistry, particularly in carbocyclization processes. Studies have shown that methyl 5-deoxy-5-iodo-pentofuranosides, when reacted in the presence of zinc, can lead to the formation of functionalized 1-vinyl cyclohexenes, highlighting a method for rapid carbocyclization of carbohydrates (Poulsen & Madsen, 2002).

Antifungal and Anti-Inflammatory Properties

Some derivatives of 3-amino-5-methylcyclohex-2-en-1-one have been explored for their antifungal and anti-inflammatory activities. For instance, a study reported the synthesis of 3-alkylamino-5-hydroxy-5-polyfluoroalkylcyclohex-2-en-1-ones, some of which exhibited moderate antifungal activities against pathogenic fungal strains. Also, the synthesis of related compounds has shown significant anti-inflammatory activity, indicating potential for pharmaceutical applications (Goryaeva et al., 2019; Osarodion, 2020).

properties

IUPAC Name

3-amino-5-methylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-5-2-6(8)4-7(9)3-5/h4-5H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTDGRREBULAEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC(=O)C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40969521
Record name 3-Amino-5-methylcyclohex-2-en-1-one
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Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-methylcyclohex-2-en-1-one

CAS RN

54398-84-4
Record name 3-Amino-5-methyl-2-cyclohexen-1-one
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Record name 3-Amino-5-methylcyclohex-2-en-1-one
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Record name 3-Amino-5-methylcyclohex-2-en-1-one
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Record name 3-amino-5-methylcyclohex-2-en-1-one
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Synthesis routes and methods

Procedure details

5-Methyl-1,3-cyclohexanedione (40 g, 0.32 mol) was dissolved in 500 ml of benzene at 70° C. The solution was heated at reflux for 2 hours, during which NH3 was bubbled through the reaction mixture and formed H2O was collected in a Dean-Stark trap. The mixture was then cooled to 0° C. and title product recovered by filtration, 39.8 g, m.p. 165°-169° C. 1H-NMR(DMSO-d6)delta(ppm): 0.98 (s, 3H), 1.6-1.88 (2H), 2.14-2.38 (2H), 3.14-3.6 (1H), 4.93 (s, 1H), 6.2-7.2 (m, 2H).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
IJ Amaye, PL Jackson-Ayotunde… - Bioorganic & Medicinal …, 2022 - Elsevier
… above, 3-amino-5-methylcyclohex-2-en-1-one (2.500 g, … outlined above, 3-amino-5-methylcyclohex-2-en-1-one (2.500 g… outlined above, 3-amino-5-methylcyclohex-2-en-1-one (1.500 g, …
Number of citations: 1 www.sciencedirect.com

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